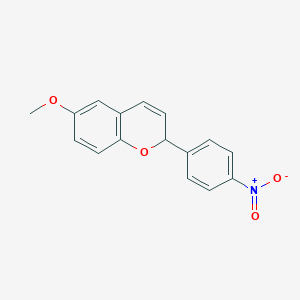

6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran

Description

BenchChem offers high-quality 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methoxy-2-(4-nitrophenyl)-2H-chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4/c1-20-14-7-9-16-12(10-14)4-8-15(21-16)11-2-5-13(6-3-11)17(18)19/h2-10,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTLKHYLCBXAVMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(C=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390767 | |

| Record name | 6-METHOXY-2-(4-NITROPHENYL)-2H-1-BENZOPYRAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887406-88-4 | |

| Record name | 6-METHOXY-2-(4-NITROPHENYL)-2H-1-BENZOPYRAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and scientifically rigorous overview of a reliable synthetic pathway for 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran, a molecule of interest within the broader class of 2H-1-benzopyrans (2H-chromenes). These heterocyclic compounds are significant scaffolds in medicinal chemistry and materials science. This document details a robust two-step synthesis commencing with the Claisen-Schmidt condensation to form a chalcone intermediate, followed by an acid-catalyzed intramolecular cyclization. The guide is structured to provide not only step-by-step protocols but also the underlying mechanistic principles and critical experimental considerations to ensure reproducibility and high yield.

Introduction: The Significance of the 2H-1-Benzopyran Scaffold

The 2H-1-benzopyran ring system is a prevalent motif in a vast array of natural products and synthetic molecules exhibiting a wide spectrum of biological activities.[1] Derivatives of this scaffold have been investigated for their potential as antiviral, anticancer, and anti-inflammatory agents. The specific target molecule, 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran, incorporates a methoxy group and a nitrophenyl moiety, which can significantly influence its physicochemical properties and biological interactions. The electron-withdrawing nature of the nitro group and the electron-donating methoxy group create a polarized molecule with potential for diverse applications. A clear and efficient synthetic route is paramount for the further investigation and development of this and related compounds.

Overall Synthesis Pathway

The synthesis of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran is most effectively achieved through a two-step sequence. The first step involves the base-catalyzed Claisen-Schmidt condensation of 2-hydroxy-5-methoxybenzaldehyde and 4-nitroacetophenone to yield the intermediate, (E)-1-(2-hydroxy-5-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one (a 2'-hydroxychalcone). The second step is the acid-catalyzed intramolecular cyclization of this chalcone to afford the final 2H-1-benzopyran product.

Figure 1: Overall two-step synthesis pathway for 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran.

Step 1: Synthesis of (E)-1-(2-hydroxy-5-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one (Chalcone Intermediate)

Underlying Principle: The Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a crossed aldol condensation between an aldehyde or ketone with an α-hydrogen and a carbonyl compound lacking an α-hydrogen.[2][3] In this synthesis, 4-nitroacetophenone possesses α-hydrogens and, in the presence of a base, forms a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-hydroxy-5-methoxybenzaldehyde. The resulting aldol addition product readily undergoes base-catalyzed dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone.[2] The use of an aromatic aldehyde without α-hydrogens prevents self-condensation, leading to a higher yield of the desired crossed product.

Figure 2: Simplified mechanism of the Claisen-Schmidt condensation.

Experimental Protocol

Protocol 1: Conventional Base-Catalyzed Condensation [4]

-

Materials:

-

2-hydroxy-5-methoxybenzaldehyde

-

4-nitroacetophenone

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol (95%)

-

Distilled water

-

Dilute Hydrochloric Acid (HCl)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve equimolar amounts of 2-hydroxy-5-methoxybenzaldehyde and 4-nitroacetophenone in a minimal amount of 95% ethanol.

-

Prepare a solution of NaOH or KOH in water and add it dropwise to the stirred solution of the reactants at room temperature. A color change and the formation of a precipitate are typically observed.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice.

-

Acidify the mixture by the slow addition of dilute HCl until a neutral pH is achieved.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold distilled water to remove any inorganic salts.

-

Recrystallize the crude product from hot ethanol to obtain the pure chalcone.

-

Dry the purified crystals in a desiccator.

-

Protocol 2: Solvent-Free Grinding Method (Green Chemistry Approach) [5]

-

Materials:

-

2-hydroxy-5-methoxybenzaldehyde

-

4-nitroacetophenone

-

Solid NaOH or KOH

-

Mortar and pestle

-

-

Procedure:

-

Place equimolar amounts of 2-hydroxy-5-methoxybenzaldehyde, 4-nitroacetophenone, and solid NaOH or KOH into a mortar.

-

Grind the mixture vigorously with a pestle at room temperature for 15-30 minutes. The mixture will likely form a paste and change color.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, add cold water to the mortar and continue to grind to break up the solid mass.

-

Transfer the mixture to a beaker and neutralize with a cold 10% HCl solution.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from ethanol.

-

Data and Expected Results

| Parameter | Expected Value |

| Appearance | Yellow to orange crystalline solid |

| Yield | 70-90% |

| Melting Point | Dependent on purity, but expected to be sharp |

Step 2: Synthesis of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran

Underlying Principle: Acid-Catalyzed Intramolecular Cyclization

The cyclization of 2'-hydroxychalcones can proceed through different pathways depending on the reaction conditions.[6] To favor the formation of the 2H-1-benzopyran (a 2H-chromene), an acid-catalyzed intramolecular nucleophilic attack of the phenolic hydroxyl group on the α,β-unsaturated ketone system is desired. Protonation of the carbonyl oxygen by the acid catalyst activates the conjugated system, making the β-carbon more electrophilic. The phenolic hydroxyl group then attacks this carbon, leading to a six-membered ring intermediate. Subsequent dehydration yields the stable 2H-1-benzopyran. It is crucial to select reaction conditions that favor this pathway over the formation of the isomeric flavanone, which can arise from a Michael-type addition.[7]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 6-Methoxyflavone | C16H12O3 | CID 147157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scbt.com [scbt.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. PubChemLite - 6-methoxy-3-nitro-2-phenyl-2h-1-benzopyran (C16H13NO4) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Physicochemical Properties of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran, a heterocyclic compound belonging to the chromene class of molecules. Chromenes and their derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities.[1][2] This document, structured to provide both foundational knowledge and practical insights, details the synthesis, spectroscopic characterization, and key physicochemical parameters of this specific benzopyran derivative. Given the limited direct experimental data for this compound in publicly accessible literature, this guide synthesizes information from closely related analogues and established chemical principles to present a robust predictive profile. All predicted data is clearly identified, ensuring scientific integrity. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the benzopyran scaffold.

Introduction: The Significance of the Benzopyran Scaffold

Benzopyrans are a class of organic compounds that feature a benzene ring fused to a pyran ring.[3] This core structure is prevalent in a vast array of natural products and synthetic molecules that exhibit a wide spectrum of biological activities.[1] The versatility of the benzopyran scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties.[2] The specific compound of interest, 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran, incorporates a methoxy group at the 6-position and a 4-nitrophenyl substituent at the 2-position of the 2H-1-benzopyran core. These substitutions are anticipated to significantly influence its electronic properties, reactivity, and biological interactions.

Molecular Structure:

Caption: Molecular structure of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran.

Synthesis and Purification

A robust and efficient synthesis of 2-aryl-3-nitro-2H-chromenes can be achieved through a cascade oxa-Michael–Henry reaction.[4][5] This methodology is a powerful tool for the construction of the 2H-1-benzopyran ring system.

Proposed Synthetic Pathway

The synthesis of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran can be accomplished by the reaction of 5-methoxysalicylaldehyde with (E)-1-nitro-4-phenyl-1-ene (β-nitrostyrene) in the presence of a suitable base catalyst.

Caption: Proposed synthetic pathway for 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran.

Experimental Protocol (Predictive)

This protocol is based on established procedures for the synthesis of analogous 3-nitro-2H-chromenes.[4][6]

Materials:

-

5-Methoxysalicylaldehyde

-

(E)-1-nitro-4-phenyl-1-ene (β-nitrostyrene)

-

Potassium Carbonate (K₂CO₃) or 1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

Ethanol (or solvent-free conditions)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add 5-methoxysalicylaldehyde (1.0 eq) and (E)-1-nitro-4-phenyl-1-ene (1.1 eq).

-

Add the base catalyst (e.g., K₂CO₃, 0.2 eq).

-

The reaction can be performed in ethanol as a solvent or under solvent-free conditions, potentially with ball milling for enhanced reactivity.[4]

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran.

Physicochemical Properties

The physicochemical properties of a compound are critical for its development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Predicted Value/Information | Source/Basis of Prediction |

| Molecular Formula | C₁₆H₁₃NO₄ | Calculation |

| Molecular Weight | 283.28 g/mol | Calculation |

| Appearance | Likely a yellow or pale-yellow solid. | Based on analogous nitro-containing aromatic compounds. |

| Melting Point | Expected to be in the range of 100-150 °C. | Inferred from related 2-aryl-2H-chromene structures. |

| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, chloroform, acetone, and ethyl acetate. Limited solubility in non-polar solvents like hexane and very low solubility in water. | Based on the general solubility of moderately polar organic compounds. |

| LogP (predicted) | ~3.5 | Computational prediction.[7] |

Spectroscopic and Analytical Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predictive)

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~3.8 (s, 3H): Methoxy protons (-OCH₃).

-

δ ~5.5-6.0 (d, 1H): Proton at C2.

-

δ ~6.2-6.5 (d, 1H): Proton at C3.

-

δ ~6.8-7.5 (m, 5H): Aromatic protons of the benzopyran ring.

-

δ ~7.6 (d, 2H): Aromatic protons ortho to the nitro group on the phenyl ring.

-

δ ~8.2 (d, 2H): Aromatic protons meta to the nitro group on the phenyl ring.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~55-56: Methoxy carbon.

-

δ ~75-80: C2 carbon.

-

δ ~115-160: Aromatic and vinylic carbons of the benzopyran and nitrophenyl rings.

-

Infrared (IR) Spectroscopy (Predictive)

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretching |

| ~2950-2850 | Aliphatic C-H stretching (methoxy group) |

| ~1600, ~1480 | C=C stretching (aromatic rings) |

| ~1520, ~1340 | Asymmetric and symmetric N-O stretching (nitro group) |

| ~1250 | C-O stretching (aryl ether) |

Mass Spectrometry (MS) (Predictive)

Electrospray ionization (ESI) mass spectrometry is a suitable technique for the analysis of this compound. The fragmentation pattern of 2H-chromenes often involves cleavage of the γ-bond relative to the carbocation center.[8][9]

-

[M+H]⁺: m/z 284.09

-

Major Fragments: Loss of the nitro group (NO₂), and cleavage of the pyran ring are expected fragmentation pathways.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are valuable techniques for assessing the purity of the compound.

HPLC Method (Suggested):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Detection: UV at 254 nm and 320 nm.

GC-MS Method (Suggested):

-

A non-polar capillary column (e.g., DB-5ms).

-

Temperature programming from 100 °C to 280 °C.

-

Electron ionization (EI) at 70 eV.

Stability and Storage

The stability of benzopyran derivatives can be influenced by factors such as light, heat, and pH. The presence of the nitro group may also affect its stability.

-

Light Sensitivity: Many chromene derivatives are known to be photochromic, undergoing reversible color changes upon exposure to UV light.[10] It is advisable to store the compound protected from light.

-

Thermal Stability: The compound is expected to be reasonably stable at room temperature. However, prolonged exposure to high temperatures should be avoided to prevent degradation.

-

Storage Conditions: Store in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

Potential Applications in Drug Discovery

The benzopyran scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] The introduction of a 4-nitrophenyl group can modulate the electronic and steric properties of the molecule, potentially leading to specific biological activities. Derivatives of 2H-benzopyrans have been investigated for a variety of therapeutic applications, including:

-

Anticancer agents

-

Anti-inflammatory agents

-

Antiviral agents

-

Antioxidant agents

The specific biological profile of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran would require dedicated in vitro and in vivo screening.

Conclusion

This technical guide provides a detailed overview of the physicochemical properties, synthesis, and analytical characterization of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran. While direct experimental data for this specific molecule is scarce, this document offers a comprehensive, predictive profile based on the established chemistry of related benzopyran derivatives. The proposed synthetic route via a cascade oxa-Michael–Henry reaction offers an efficient means of accessing this compound for further investigation. The compiled spectroscopic and physicochemical data will serve as a valuable reference for researchers working with this and similar benzopyran scaffolds, facilitating its potential development in the field of medicinal chemistry. Further experimental validation of the predicted properties is a necessary next step to fully elucidate the characteristics of this promising molecule.

References

-

Alves, M. J., et al. (2004). Electrospray tandem mass spectrometry of 2H-chromenes. Rapid Communications in Mass Spectrometry, 18(24), 2969-75. [Link][8]

-

Yan, M.-C., et al. (2007). Cascade Oxa-Michael–Henry Reaction of Salicylaldehydes with Nitrostyrenes via Ball Milling: A Solvent-Free Synthesis. Synlett, 2007(18), 2845-2848. [Link][5]

-

Alves, M. J., et al. (2004). Electrospray tandem mass spectrometry of 2H-chromenes. ResearchGate. [Link][9]

-

Yan, M.-C., et al. (2005). The Synthesis of 2,2-Disubstituted 3-Nitrochromenes from Salicylaldehyde and 2,2-Disubstituted 1-Nitroalkenes. ResearchGate. [Link][6]

-

Lee, T., & Gong, Y.-D. (2012). Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. Molecules, 17(5), 5467-5496. [Link][1]

-

Cruz-Almanza, R., et al. (2011). Synthesis of 2H-1-Benzopyrans from Aryllithium and a,b-Unsaturated Aldehydes. Scite.ai. [Link][3]

-

Worlikar, S. A., et al. (2007). Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization. The Journal of Organic Chemistry, 72(4), 1347-1353. [Link][11]

-

Lee, T., & Gong, Y.-D. (2012). Solid-phase parallel synthesis of drug-like artificial 2H-benzopyran libraries. PubMed. [Link][2]

-

PubChemLite. (n.d.). 6-methoxy-3-nitro-2-phenyl-2h-1-benzopyran (C16H13NO4). Retrieved from [Link][7]

-

Becker, R. S., et al. (1990). Photochemistry of Photochromic Benzopyrans Studied by Time-Resolved Absorption Spectroscopy. The Journal of Physical Chemistry, 94(10), 4078-4083. [Link][10]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scite.ai [scite.ai]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. PubChemLite - 6-methoxy-3-nitro-2-phenyl-2h-1-benzopyran (C16H13NO4) [pubchemlite.lcsb.uni.lu]

- 8. Electrospray tandem mass spectrometry of 2H-chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Photochemistry of Photochromic Benzopyrans Studied by Time-Resolved Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

A Strategic Guide to the Investigation of Novel 2-Aryl-2H-1-Benzopyran Derivatives: A Case Study on 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Benzopyran Scaffold as a Privileged Structure

The benzopyran ring system is a cornerstone of heterocyclic chemistry and a "privileged scaffold" in medicinal chemistry.[1][2] This bicyclic heterocycle, formed by the fusion of a benzene and a pyran ring, is a core component of numerous natural products, including flavonoids, tocopherols (Vitamin E), and coumarins.[1][3] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and anticoagulant properties.[1][2][3][4]

The specific compound, 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran (CAS 887406-88-4) , represents a synthetically accessible yet underexplored molecule. The presence of a methoxy group at the 6-position and a nitrophenyl group at the 2-position provides distinct electronic and steric features that warrant investigation. This guide provides a comprehensive, experience-driven framework for the systematic evaluation of such novel benzopyran derivatives, from initial synthesis to preliminary mechanism of action studies. It is designed not as a rigid protocol, but as a strategic blueprint to empower researchers to unlock the therapeutic potential of this versatile chemical class.

Part 1: Synthesis Strategy for 2-Aryl-2H-1-Benzopyrans

The synthesis of the 2H-chromene core is well-established, with numerous methods available.[5][6] A robust and versatile approach for a compound like 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran involves the acid-catalyzed condensation of a substituted salicylaldehyde with a β-nitrostyrene derivative. This cascade oxa-Michael-Henry reaction is efficient and benefits from readily available starting materials.[7]

The causality for this choice rests on its operational simplicity and tolerance for various functional groups, including the nitro group present in the target molecule.[7] Alternative strategies, such as the ring-closing metathesis of O-allyl salicylaldehydes or metal-catalyzed cyclizations, offer different advantages but may require more complex catalysts or multi-step precursor synthesis.[6][8]

Exemplary Synthetic Workflow

The diagram below outlines a logical workflow for the synthesis and purification of the target compound.

Caption: Workflow for investigating apoptosis induction.

Exploring Upstream Signaling Pathways

Many cellular processes, including apoptosis, are controlled by key signaling pathways like the MAPK/ERK and PI3K/Akt pathways. The 2-aryl benzopyran scaffold has been associated with modulation of these pathways. For example, the related flavone PD-98059 is a known inhibitor of MAP-kinase kinase. [9]Investigating the phosphorylation status of key proteins in these pathways (e.g., ERK, Akt) via Western blotting after compound treatment can provide crucial insights into the upstream mechanism.

Caption: Potential modulation of MAPK/ERK and PI3K/Akt pathways.

Conclusion and Future Directions

This guide outlines a systematic and logical progression for the preclinical investigation of a novel benzopyran derivative. By starting with a robust synthesis, moving to tiered biological screening, and culminating in targeted mechanism-of-action studies, researchers can efficiently characterize the pharmacological profile of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran or any related analogue.

Future work should focus on synthesizing analogues to establish Structure-Activity Relationships (SAR), optimizing for potency and selectivity, and evaluating pharmacokinetic properties to assess the compound's drug-like potential. [10]The benzopyran scaffold remains a fertile ground for discovery, and a strategic research plan is the most critical tool for navigating its vast potential.

References

-

Chen, L., et al. (2021). Synthesis of 2H-chromenes: recent advances and perspectives. Organic & Biomolecular Chemistry. Available at: [Link] [5]2. Lambert, K. M., et al. (2017). Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. ACS Catalysis. Available at: [Link] [8]3. Reddy, G. N., et al. (2018). Facile Synthesis of 2H-Benzo[h]Chromenes via an Arylamine-Catalyzed Mannich Cyclization Cascade Reaction. Molecules. Available at: [Link] [11]4. Bobbili, K. R., et al. (2022). Synthesis of 2H-Chromenes via Green Catalytic Approaches: A Recent Update. Catalysts. Available at: [Link] [6]5. Organic Chemistry Portal. Synthesis of 2H-chromenes (2H-benzopyrans). Available at: [Link] [7]6. Gant, T. G., et al. (2020). Synthesis of Deuterated Benzopyran Derivatives as Selective COX-2 Inhibitors with Improved Pharmacokinetic Properties. ACS Medicinal Chemistry Letters. Available at: [Link] [10]7. Patel, K., et al. (2014). Synthesis and Chemical Characterization of Some Novel Benzopyrans and Their Biological Activity Studies. Der Pharma Chemica. Available at: [Link] [3]8. Maurya, S., et al. (2024). BENZOPYRAN: A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Biology, Pharmacy and Allied Sciences. Available at: [Link] [1]9. A review of benzopyran derivatives in pharmacotherapy of breast cancer. (2023). ResearchGate. Available at: [Link] [2]10. Shimada, J., et al. (1991). 1H-2-Benzopyran-1-one derivatives, microbial products with pharmacological activity. Conversion into orally active derivatives with antiinflammatory and antiulcer activities. Journal of Medicinal Chemistry. Available at: [Link] [12]11. R., A. R., et al. (2013). Design, Synthesis, Antibacterial and invitro Antioxidant activity of substituted 2H-Benzopyran-2-one derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link] [13]12. Structure and biological properties of 2H-1-benzopyran-2-one (coumarin) derivatives. (2021). ResearchGate. Available at: [Link] [14]13. Synthesis of some novel benzopyranes derivatives and evaluation their biological activity. (2015). ResearchGate. Available at: [Link] [4]14. Chilin, A., et al. (2017). Synthesis and Antimicrobial Activity of Novel 3,7-Disubstituted 2H-1-Benzopyran-2-Ones. Letters in Drug Design & Discovery. Available at: [Link] [15]26. PubChem. 2-(2-amino-3-methoxyphenyl)-4H-1-benzopyran-4-one. Available at: [Link]

Sources

- 1. ijbpas.com [ijbpas.com]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2H-chromenes: recent advances and perspectives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. benthamdirect.com [benthamdirect.com]

- 7. 2H-Chromene synthesis [organic-chemistry.org]

- 8. Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-(2-amino-3-methoxyphenyl)-4H-1-benzopyran-4-one | C16H13NO3 | CID 4713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. 1H-2-Benzopyran-1-one derivatives, microbial products with pharmacological activity. Conversion into orally active derivatives with antiinflammatory and antiulcer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sphinxsai.com [sphinxsai.com]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Guide to the Spectroscopic Characterization of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran

Executive Summary

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran. As a Senior Application Scientist, this document moves beyond a simple recitation of data. It is structured to provide researchers, chemists, and drug development professionals with a predictive and interpretive framework grounded in established spectroscopic principles and data from analogous chemical structures. We will explore the causality behind expected spectral features, outline self-validating experimental protocols, and present a logical workflow for the unambiguous structural elucidation of this and related benzopyran derivatives.

Introduction: The Structural Context

6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran belongs to the flavonoid family, a diverse class of secondary metabolites known for their wide range of biological activities. The structural integrity and purity of such compounds are paramount in research and development, making their thorough characterization non-negotiable. Spectroscopic analysis provides the definitive "fingerprint" of a molecule, confirming its covalent structure, identifying functional groups, and establishing its molecular weight.

This guide will systematically deconstruct the expected spectroscopic signature of the title compound by examining the influence of its three key structural motifs: the 6-methoxy-substituted benzopyran core, the chiral center at C-2, and the electron-withdrawing 4-nitrophenyl group.

Figure 1: Chemical structure of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Expertise in Experimental Design: Protocol & Rationale

The choice of solvent and NMR experiment is critical for acquiring high-quality, interpretable data.

Experimental Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the analyte in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative.

-

Spectrometer: Utilize a 400 MHz (or higher) spectrometer for optimal signal dispersion and resolution.[1]

-

¹H NMR Acquisition: Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire 1024-2048 scans with a 2-second relaxation delay. A DEPT-135 experiment should also be run to differentiate between CH, CH₂, and CH₃ signals.

-

2D NMR Acquisition: Perform standard Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments to establish ¹H-¹³C one-bond and multiple-bond correlations, respectively.

Causality Behind Choices:

-

High-Field Spectrometer (≥400 MHz): For a molecule with multiple aromatic regions, a higher field strength minimizes signal overlap (second-order effects) and simplifies the interpretation of coupling patterns, which is essential for unambiguous assignment.

-

Solvent Selection: The choice between CDCl₃ and DMSO-d₆ can slightly alter chemical shifts. CDCl₃ is less viscous and often gives sharper signals, while DMSO-d₆ is a more powerful solvent for polar compounds.

-

2D NMR (HSQC/HMBC): These experiments are not optional; they are a self-validating system. An HSQC experiment directly links each proton to its attached carbon. The HMBC experiment then builds the molecular skeleton by revealing 2- and 3-bond correlations, confirming the connectivity between different fragments of the molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show distinct signals for the benzopyran core, the methoxy group, and the nitrophenyl ring.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2' / H-6' | ~8.25 | Doublet (d) | ~8.8 | Deshielded by the adjacent electron-withdrawing NO₂ group. Part of an AA'BB' system.[2] |

| H-3' / H-5' | ~7.60 | Doublet (d) | ~8.8 | Coupled to H-2'/H-6'. Less deshielded than H-2'/H-6'. |

| H-5 | ~7.20 | Doublet (d) | ~2.5 | Meta-coupled to H-7. Deshielded by proximity to the pyran oxygen. |

| H-7 | ~6.85 | Doublet of Doublets (dd) | ~8.5, 2.5 | Ortho-coupled to H-8, meta-coupled to H-5. Shielded by the methoxy group. |

| H-8 | ~6.80 | Doublet (d) | ~8.5 | Ortho-coupled to H-7. Shielded by the methoxy group. |

| H-4 | ~6.60 | Doublet of Doublets (dd) | ~10.0, 3.5 | Olefinic proton, coupled to H-3 and H-2. |

| H-3 | ~5.80 | Doublet of Doublets (dd) | ~10.0, 2.0 | Olefinic proton, coupled to H-4 and H-2. |

| H-2 | ~5.60 | Doublet of Doublets (dd) | ~3.5, 2.0 | Benzylic and allylic proton at the chiral center, coupled to H-3 and H-4. |

| 6-OCH₃ | ~3.80 | Singlet (s) | - | Characteristic chemical shift for an aromatic methoxy group.[3][4] |

Predicted ¹³C NMR Spectrum

The electronic effects of the substituents will be clearly visible in the ¹³C NMR spectrum.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C-4' (NO₂-bearing) | ~148.0 | Strongly deshielded by the nitro group. |

| C-6 (OCH₃-bearing) | ~156.0 | Deshielded by the directly attached oxygen. |

| C-8a | ~149.5 | Quaternary carbon at the ring junction. |

| C-1' | ~145.0 | Quaternary carbon of the phenyl ring attached to C-2. |

| C-4 | ~130.0 | Olefinic carbon. |

| C-2', C-6' | ~128.0 | Aromatic carbons adjacent to the nitro-bearing carbon. |

| C-3', C-5' | ~124.0 | Aromatic carbons ortho to the point of attachment. |

| C-3 | ~122.0 | Olefinic carbon. |

| C-4a | ~118.0 | Quaternary carbon at the ring junction. |

| C-5 | ~117.0 | Aromatic methine carbon. |

| C-7 | ~114.0 | Aromatic methine carbon, shielded by the methoxy group. |

| C-8 | ~113.0 | Aromatic methine carbon, shielded by the methoxy group. |

| C-2 | ~78.0 | Aliphatic carbon bearing two electronegative atoms (oxygen and aryl group). |

| 6-OCH₃ | ~55.8 | Typical shift for an aromatic methoxy carbon.[3] |

Visualization of Key 2D NMR Correlations

An HMBC experiment is crucial for confirming the placement of the substituents. The diagram below illustrates the most informative correlations for validating the structure.

Figure 2: Expected key HMBC (³JHC) correlations for structural confirmation.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing rapid confirmation of key functional groups.

Protocol for Data Acquisition

Experimental Protocol:

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is preferred for its speed and simplicity, requiring only a small amount of material placed directly on the crystal. Alternatively, a KBr pellet can be prepared.

-

Data Collection: Scan the sample from 4000 cm⁻¹ to 600 cm⁻¹.[5]

-

Background Correction: A background spectrum of the empty ATR crystal or KBr pellet should be run and subtracted from the sample spectrum.

Trustworthiness: ATR-FTIR is a highly reproducible and robust technique. The presence of strong, sharp bands in the predicted regions serves as a reliable validation of the expected functional groups.

Predicted Characteristic Absorption Bands

| Frequency (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of sp² C-H bonds in the benzene rings. |

| 2950 - 2850 | Aliphatic C-H Stretch | Weak | From the methoxy (OCH₃) group. |

| 1520 & 1345 | Asymmetric & Symmetric N-O Stretch | Strong | Diagnostic peaks for the nitro (NO₂) group. [5][6] |

| 1610, 1580, 1490 | Aromatic C=C Stretch | Medium-Strong | Skeletal vibrations of the aromatic rings. |

| 1250 | Aryl-O-C Asymmetric Stretch | Strong | Characteristic of the aryl ether linkage (Ar-O-CH₃).[7] |

| 1100 | C-O-C Symmetric Stretch | Medium | From the pyran ring ether linkage. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.

Analytical Strategy: Ionization and Analysis

Experimental Protocol:

-

Ionization: Electrospray Ionization (ESI) in positive ion mode is the method of choice. ESI is a "soft" ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal in-source fragmentation, providing a clear determination of the molecular weight.[5][8]

-

Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) should be used to obtain an accurate mass measurement, allowing for the confident determination of the elemental formula.

-

Tandem MS (MS/MS): The [M+H]⁺ ion (precursor ion) is isolated and subjected to Collision-Induced Dissociation (CID) to generate a characteristic fragmentation spectrum (product ions).

Predicted Molecular Ion and Fragmentation Pathways

The molecular formula is C₁₆H₁₃NO₄, with a monoisotopic mass of 283.08 g/mol . In positive ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 284.09 .

The fragmentation of flavonoids and related benzopyrans is well-documented and often proceeds via characteristic pathways.[8][9] The most significant fragmentation is the Retro-Diels-Alder (RDA) reaction , which cleaves the central pyran ring.

Figure 3: Proposed major fragmentation pathways in positive ion ESI-MS/MS.

Key Predicted Fragments:

-

m/z 269: Loss of a methyl radical (•CH₃) from the methoxy group. This is a common fragmentation for methoxy-substituted aromatics.[10][11]

-

m/z 238: Loss of the nitro group (NO₂).

-

m/z 162: Cleavage of the C2-C1' bond, resulting in the loss of the nitrophenyl radical and retention of the benzopyran moiety.

-

m/z 150 & 134: Resulting from the characteristic Retro-Diels-Alder (RDA) cleavage of the C-ring, which is diagnostic for the flavonoid scaffold.[8][9]

Integrated Workflow for Structural Verification

A robust and defensible structural assignment relies on the synergistic use of all three spectroscopic techniques. The following workflow ensures a logical and self-validating process.

Figure 4: A logical workflow for integrated spectroscopic analysis.

Conclusion

The structural elucidation of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran is a systematic process that relies on the interpretation of complementary data from NMR, IR, and MS. By understanding the influence of each structural component—the benzopyran core, the methoxy substituent, and the nitrophenyl moiety—one can predict and confidently assign the complete spectroscopic profile. The ¹H and ¹³C NMR spectra provide the definitive atomic connectivity, IR spectroscopy confirms the presence of critical nitro and ether functional groups, and high-resolution mass spectrometry validates the elemental composition and reveals characteristic fragmentation patterns like the Retro-Diels-Alder cleavage. This integrated, multi-technique approach, grounded in sound experimental design, represents the gold standard for chemical characterization in modern research and development.

References

-

ResearchGate. (2023). The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. Available at: [Link]

-

Semantic Scholar. (2011). 1 H and 13 C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts. Available at: [Link]

-

ResearchGate. (n.d.). Effects of Hydroxy and Methoxy Substituents on NMR Data in Flavonols. Available at: [Link]

-

CiteSeerX. (n.d.). H and C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts. Available at: [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts | Request PDF. Available at: [Link]

-

Journal of Pharmaceutical and Pharmacological Sciences. (2021). Supplementary Information File. Available at: [Link]

-

ResearchGate. (n.d.). IR spectra of the title compound | Download Scientific Diagram. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Photochemistry of Photochromic Benzopyrans Studied by Time-Resolved Absorption Spectroscopy. Available at: [Link]

-

SpectraBase. (n.d.). 6-Methoxy-2-methyl-2-phenyl-1-benzopyran - Optional[Vapor Phase IR] - Spectrum. Available at: [Link]

-

PubChemLite. (n.d.). 6-methoxy-3-nitro-2-phenyl-2h-1-benzopyran (C16H13NO4). Available at: [Link]

-

National Center for Biotechnology Information (NCBI). (2007). Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). (2019). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Available at: [Link]

-

ResearchGate. (2016). Structural Characterization of Flavonoids Using Mass Spectrometry. Available at: [Link]

-

MDPI. (n.d.). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

MDPI. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Available at: [Link]

-

ResearchGate. (n.d.). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and Investigation of Mass Spectra of 3-(substituent)-benzopyran[3.2-c]-[3]-benzopyran-6,7-diones. Available at: [Link]

-

Bohrium. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. (E)-1-(4-Methoxyphenyl)-3-(4-nitrophenyl)-2-propene-1-one(77636-36-3) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 6. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry: Full Paper PDF & Summary | Bohrium [bohrium.com]

An In-Depth Technical Guide to the Crystal Structure of Benzopyran Derivatives for Drug Development Professionals

A note on the subject matter: Initial searches for the specific crystal structure of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran (CAS 887406-88-4) did not yield publicly available crystallographic data. To provide a comprehensive and technically accurate guide as requested, this document will focus on the detailed crystal structure of a closely related and structurally significant compound, 6-Methoxyflavone (6-methoxy-2-phenylchromen-4-one), for which high-quality crystallographic data is available. The principles of analysis and the experimental methodologies described herein are directly applicable to the study of the target molecule, should its crystals become available.

Introduction: The Benzopyran Scaffold in Medicinal Chemistry

The benzopyran ring system is a privileged scaffold in drug discovery, forming the core of a vast array of natural products and synthetic molecules with significant pharmacological properties.[1][2] These compounds, particularly the flavonoid subclass to which 6-methoxyflavone belongs, exhibit a wide range of biological activities, including anti-inflammatory, anti-carcinogenic, and anti-oxidant effects.[1] A detailed understanding of the three-dimensional structure of these molecules at the atomic level is paramount for elucidating their mechanism of action, understanding structure-activity relationships (SAR), and designing new, more potent and selective therapeutic agents.

This guide provides a detailed technical overview of the crystal structure of 6-Methoxyflavone, a representative of the 6-methoxy-2-phenyl-1-benzopyran class of compounds. We will delve into the experimental methodology for crystal structure determination, analyze the molecular and supramolecular features of the compound, and discuss the implications of these structural insights for drug development.

Part 1: Synthesis and Crystal Growth

The synthesis of 6-methoxyflavone and related benzopyran derivatives can be achieved through various established synthetic routes. A common and efficient method involves the FeCl3 and ether mediated direct intramolecular acylation of esters.[3]

Experimental Protocol: Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation techniques.

-

Solvent Selection: The choice of solvent is critical. A solvent system in which the compound has moderate solubility is ideal. For 6-methoxyflavone, a solution in a suitable organic solvent is prepared.

-

Dissolution: The purified compound is dissolved in the chosen solvent or solvent mixture at a slightly elevated temperature to ensure complete dissolution and create a saturated or near-saturated solution.

-

Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container at a constant temperature. The slow evaporation of the solvent gradually increases the concentration of the compound, leading to the formation of well-ordered single crystals over a period of several days to weeks.

Part 2: Crystal Structure Analysis of 6-Methoxyflavone

The determination of the crystal structure of 6-methoxyflavone was performed using single-crystal X-ray diffraction. This powerful analytical technique allows for the precise measurement of the electron density distribution within the crystal, from which the atomic positions, bond lengths, bond angles, and other key structural parameters can be derived.

Crystallographic Data

The crystallographic data for 6-methoxyflavone provides a quantitative description of the crystal lattice and the arrangement of molecules within it.

| Parameter | Value | Reference |

| Chemical Formula | C₁₆H₁₂O₃ | [3] |

| Formula Weight | 252.26 g/mol | [3] |

| Crystal System | Orthorhombic | [3] |

| Space Group | P b c a | [3] |

| Unit Cell Dimensions | a = 13.5324 Å, b = 7.0687 Å, c = 25.6858 Å | [3] |

| α = 90°, β = 90°, γ = 90° | [3] | |

| Volume | 2458.5 ų | |

| Z | 8 | [3] |

| Density (calculated) | 1.362 g/cm³ | |

| Residual Factor (R) | 0.0736 | [3] |

Experimental Workflow for Crystal Structure Determination

The process of determining a crystal structure from a single crystal involves several key steps, as illustrated in the workflow diagram below.

Molecular Structure

The molecular structure of 6-methoxyflavone reveals a planar benzopyran ring system fused to a phenyl ring at the 2-position. The methoxy group is attached at the 6-position of the benzopyran core. The planarity of the flavonoid core is a common feature and is often important for its biological activity, as it can facilitate intercalation into DNA or binding to planar active sites of enzymes.

The dihedral angle between the benzopyran ring system and the appended phenyl ring is a critical parameter that defines the overall conformation of the molecule. In many flavone derivatives, this angle is non-zero, indicating a twisted conformation. This twist can have a significant impact on the molecule's ability to fit into a binding pocket and, consequently, on its pharmacological profile.

Supramolecular Assembly and Intermolecular Interactions

In the crystalline state, molecules of 6-methoxyflavone are organized in a specific three-dimensional arrangement, or crystal packing, which is governed by a network of intermolecular interactions. While 6-methoxyflavone lacks strong hydrogen bond donors, its structure allows for a variety of weaker, yet significant, non-covalent interactions that dictate the supramolecular assembly. These can include:

-

C-H···O Hydrogen Bonds: The carbonyl oxygen and the ether oxygens of the methoxy and pyran rings can act as hydrogen bond acceptors for weak C-H···O interactions with neighboring molecules.

-

π-π Stacking: The planar aromatic rings of the benzopyran and phenyl groups can engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules are arranged in a parallel or offset fashion. These interactions are crucial for the stability of the crystal lattice.

-

van der Waals Forces: These non-specific attractive and repulsive forces also contribute significantly to the overall crystal packing and stability.

The following diagram illustrates the key intermolecular interactions that may be present in the crystal lattice of a benzopyran derivative.

Part 3: Implications for Drug Development

A thorough understanding of the crystal structure of a lead compound like 6-methoxyflavone is a cornerstone of modern drug development.

-

Structure-Based Drug Design: The precise atomic coordinates from the crystal structure can be used to model the interaction of the compound with its biological target (e.g., an enzyme or receptor). This allows for the rational design of new analogues with improved affinity and selectivity.

-

Polymorphism Screening: The ability of a compound to exist in different crystal forms, or polymorphs, is a critical consideration in pharmaceutical development. Different polymorphs can have different physical properties, such as solubility and stability, which can impact the bioavailability and shelf-life of a drug product. Crystal structure analysis is the definitive method for identifying and characterizing polymorphs.

-

Intellectual Property: A novel crystal form of a drug substance can be a patentable invention, providing a significant competitive advantage.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of 6-methoxyflavone, a representative member of the medicinally important benzopyran class of compounds. The methodologies and principles of analysis described herein are fundamental to the field of structural chemistry and are directly applicable to the characterization of other novel drug candidates, including the originally targeted 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran. The insights gained from such studies are invaluable for advancing our understanding of molecular recognition and for the rational design of the next generation of therapeutics.

References

-

Jiang, N., Li, S.-Y., Xie, S.-S., Yao, H., Sun, H., Wang, X.-B., & Kong, L.-Y. (2014). FeCl3 and ether mediated direct intramolecular acylation of esters and their application in efficient preparation of xanthone and chromone derivatives. RSC Advances, 4(109), 63632–63636. [Link]

-

Taylor & Francis. (n.d.). Benzopyran – Knowledge and References. Taylor & Francis Knowledge Centers. Retrieved January 12, 2026, from [Link]

-

Taylor & Francis. (n.d.). Microwave-Assisted Synthesis and Functionalization of Six-Membered Oxygen Heterocycles. Taylor & Francis Knowledge Centers. Retrieved January 12, 2026, from [Link]

Sources

An Investigator's Technical Guide to the Therapeutic Potential of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzopyran scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities.[1][2][3][4] This technical guide focuses on a specific, yet under-investigated molecule: 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran . While direct pharmacological data for this compound is scarce, its structural motifs—a methoxy-substituted benzopyran ring and a nitrophenyl substituent—suggest a rich potential for therapeutic intervention. This document serves as a comprehensive roadmap for elucidating the therapeutic targets of this compound, drawing upon established knowledge of related benzopyran derivatives. We will explore potential anticancer and anti-inflammatory mechanisms, providing detailed, field-proven experimental protocols to validate these hypotheses. Our approach is grounded in a logical progression from broad screening to specific target identification and validation, empowering researchers to unlock the therapeutic promise of this intriguing molecule.

Introduction: The Benzopyran Scaffold as a Privileged Structure

Benzopyrans are a class of bicyclic heterocyclic compounds that are ubiquitous in nature and synthetic chemistry.[5][6] Their diverse pharmacological profiles have rendered them "privileged structures" in drug discovery, capable of interacting with a wide array of biological targets.[1][4][7] Derivatives of the benzopyran core have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[4][5][6]

The subject of this guide, 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran, possesses two key features that warrant investigation:

-

The 6-Methoxy Group: Methoxy substitutions on the benzopyran ring are known to influence cytotoxic activity in cancer cell lines by modulating ligand-protein interactions.[8]

-

The 2-(4-nitrophenyl) Group: The presence of a nitrophenyl group can contribute to various biological activities, including anticancer effects.[9][10]

This guide will therefore focus on two primary areas of investigation: oncology and inflammation, where compounds with similar structural features have shown significant promise.

Potential Therapeutic Area 1: Oncology

The anticancer potential of benzopyran derivatives is well-documented, with mechanisms ranging from cell cycle arrest and apoptosis induction to inhibition of key signaling pathways.[7][11] Based on the activities of related compounds, we propose several high-priority targets and pathways for investigation.

Hypothesized Target: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several benzopyran derivatives have been shown to exert their anticancer effects by modulating this pathway.[11]

The inactivation of the Ras/ERK and PI3K/Akt pathways has been observed with novel benzopyran derivatives, leading to antiproliferative activity.[11] The structural components of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran may allow it to bind to key kinases within this pathway, such as PI3K or Akt, thereby inhibiting their activity and downstream signaling.

Caption: Experimental workflow for validating PI3K/Akt pathway inhibition.

-

Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., MCF-7 or PC-3) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (a known PI3K/Akt inhibitor).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Akt to ensure equal loading.

Hypothesized Target: Disruption of the HIF-1α Pathway

Hypoxia is a common feature of solid tumors and is associated with poor prognosis and therapeutic resistance. The Hypoxia-Inducible Factor 1 (HIF-1) pathway is a key mediator of the cellular response to hypoxia. Inhibition of this pathway is a promising anticancer strategy.[12]

A library of 2,2-dimethylbenzopyran derivatives has been shown to inhibit the HIF-1 pathway by disrupting the formation of the p300-HIF-1α complex.[12] The benzopyran core of our compound of interest suggests it may share this mechanism of action.

Caption: Workflow for investigating HIF-1α pathway inhibition.

-

Cell Transfection: Stably or transiently transfect a cancer cell line (e.g., LN229) with a reporter plasmid containing the firefly luciferase gene under the control of a hypoxia-response element (HRE).

-

Cell Plating and Treatment: Plate the transfected cells in a 96-well plate. Treat the cells with a dilution series of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran.

-

Hypoxia Induction: Place the plate in a hypoxic chamber (e.g., 1% O2) for 16-24 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Calculate the IC50 value for the inhibition of HRE-driven luciferase expression.

Potential Therapeutic Area 2: Inflammation

Chronic inflammation is a key driver of many diseases, including arthritis, metabolic disorders, and some cancers. Benzopyran derivatives have shown promise as anti-inflammatory agents.[13][14]

Hypothesized Target: Modulation of the NF-κB and MAPK Signaling Pathways

The NF-κB and MAPK signaling pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and enzymes.

Chalcones, which share structural similarities with our compound, have been shown to exert anti-inflammatory effects by attenuating NF-κB activity and modulating the phosphorylation of ERK and p38 MAPKs.[14] Another prenylated benzopyran demonstrated anti-inflammatory effects through pan-PPAR activity and suppression of p38-MAPK/NF-κB activation.[13] These findings suggest that 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran may also modulate these key inflammatory pathways.

Caption: Workflow for validating anti-inflammatory pathway modulation.

-

Cell Culture and Treatment: Grow RAW 264.7 macrophages on glass coverslips in a 24-well plate. Pre-treat the cells with 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran for 1 hour. Stimulate the cells with lipopolysaccharide (LPS) for 30-60 minutes.

-

Cell Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100 in PBS.

-

Immunostaining: Block with 1% BSA in PBS. Incubate with a primary antibody against the p65 subunit of NF-κB. Wash and incubate with a fluorescently labeled secondary antibody.

-

Nuclear Staining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides.

-

Microscopy and Analysis: Visualize the cells using a fluorescence microscope. In unstimulated cells, p65 will be primarily in the cytoplasm. In LPS-stimulated cells, p65 will translocate to the nucleus. Assess the ability of the compound to prevent this translocation.

Quantitative Data Summary

As experimental data is generated for 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran, the following tables should be used to summarize the findings for clear comparison.

Table 1: In Vitro Anticancer Activity

| Cell Line | Assay | IC50 (µM) |

| MCF-7 | MTT | |

| PC-3 | MTT | |

| LN229 | HRE-Luciferase |

Table 2: In Vitro Anti-inflammatory Activity

| Assay | Cell Line | IC50 (µM) |

| NO Production | RAW 264.7 | |

| TNF-α Secretion | RAW 264.7 | |

| IL-6 Secretion | RAW 264.7 |

Conclusion and Future Directions

This technical guide provides a scientifically grounded framework for the initial investigation of the therapeutic potential of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran. The proposed targets in oncology and inflammation are based on robust evidence from related benzopyran derivatives. By following the detailed experimental workflows and protocols outlined herein, researchers can systematically evaluate the bioactivity of this compound and elucidate its mechanism of action. Positive findings from these initial studies would warrant further preclinical development, including pharmacokinetic and toxicological profiling, and evaluation in more advanced in vivo disease models. The exploration of this and other novel benzopyran derivatives holds significant promise for the discovery of next-generation therapeutics.

References

-

Taylor & Francis Online. (2017). Novel benzopyran derivatives and their therapeutic applications: a patent review (2009–2016). [Link]

-

Yasmin, A., Passi, A., et al. (2025). Benzopyran Derivatives as Emerging Anticancer Agents: Advances in Synthesis, SAR Insights, and Therapeutic Potential. ChemistrySelect. [Link]

-

ResearchGate. (2023). Insights into the Origin and Therapeutic Implications of Benzopyran and Its Derivatives. [Link]

-

ChemRxiv. (2023). NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW. [Link]

-

PubMed. (2017). Novel benzopyran derivatives and their therapeutic applications: a patent review (2009-2016). [Link]

-

PubMed. (2023). Anti-inflammatory effects and improved metabolic derangements in ob/ob mice by a newly synthesized prenylated benzopyran with pan-PPAR activity. [Link]

-

NIH. (2017). Examining the Structure-activity Relationship of Benzopyran-based inhibitors of the Hypoxia Inducible Factor-1 Pathway. [Link]

-

MDPI. (2021). A Novel Benzopyrane Derivative Targeting Cancer Cell Metabolic and Survival Pathways. [Link]

-

ResearchGate. (2025). Benzopyran Derivatives as Cardio-selective ATP-sensitive Potassium Channel Openers: A Review. [Link]

-

MDPI. (2022). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. [Link]

-

PubMed. (2016). The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction. [Link]

-

PubMed. (2010). Synthesis and docking studies of novel benzopyran-2-ones with anticancer activity. [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and Chemical Characterization of Some Novel Benzopyrans and Their Biological Activity Studies. [Link]

-

ResearchGate. (2023). Biological activity of benzopyran derivatives against some microorganisms. [Link]

-

ACS Publications. (2021). Synthesis of Benzopyran–Phenylpropanoid Hybrids via Matsuda–Heck-Arylation and Allylic Oxidation. [Link]

-

NIH. (2023). Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. [Link]

-

ResearchGate. (2025). Synthesis and crystal structure of 6-methoxy-7-[(4-methoxyphenyl)methoxy]-2H-1-benzopyran-2-one, C18H16O5. [Link]

-

IJBPAS. (2024). BENZOPYRAN: A BIOLOGICALLY ACTIVE SCAFFOLD. [Link]

-

NIH. (2021). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). [Link]

-

MDPI. (2020). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. [Link]

-

Indian Journal of Chemistry. (n.d.). View of Biological activity of benzopyran derivatives against some microorganisms. [Link]

-

NIH. (2004). 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. [Link]

-

Taylor & Francis. (n.d.). Benzopyran – Knowledge and References. [Link]

-

NIH. (2021). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. [Link]

-

ResearchGate. (2025). Design and Synthesis of Methoxyphenyl- and Coumarin-based Chalcone Derivatives as Anti-inflammatory Agents by inhibition of NO Production and Down-Regulation of NF-κB in LPS-Induced RAW264.7 Macrophage Cells. [Link]

-

PubMed. (2021). Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells. [Link]

-

PubMed. (2014). Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives. [Link]

-

Taylor & Francis. (n.d.). Benzopyran – Knowledge and References. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Novel benzopyran derivatives and their therapeutic applications: a patent review (2009-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. ijbpas.com [ijbpas.com]

- 7. Benzopyran Derivatives as Emerging Anticancer Agents: Advances in Synthesis, SAR Insights, and Therapeutic Potential | Semantic Scholar [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Examining the Structure-activity Relationship of Benzopyran-based inhibitors of the Hypoxia Inducible Factor-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory effects and improved metabolic derangements in ob/ob mice by a newly synthesized prenylated benzopyran with pan-PPAR activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran Interactions: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth walkthrough for the in silico modeling of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran, a member of the biologically active benzopyran class of compounds. Recognizing the therapeutic potential of benzopyran derivatives, which have been implicated in a range of biological activities including anticancer and antimicrobial effects, this document outlines a robust computational workflow to investigate its molecular interactions with a high-value oncology target.[1][2] We will focus on the inhibition of the p300/CBP-HIF-1α protein-protein interaction, a critical node in the hypoxia-inducible factor (HIF) pathway, which is a key driver of tumor progression and angiogenesis.[1][3] This guide is designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying scientific rationale for each methodological choice. We will leverage a suite of powerful and widely accessible computational tools, including AutoDock Vina for molecular docking, GROMACS for molecular dynamics simulations, and pharmacophore modeling to elucidate the structural determinants of binding.

Introduction: The Therapeutic Potential of Benzopyrans and the Rationale for Targeting the p300-HIF-1α Axis

The benzopyran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties.[1][2] Our compound of interest, 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran, possesses key structural features that suggest its potential as a therapeutic agent. The exploration of its biological targets is a critical step in the drug discovery process.

The hypoxia-inducible factor-1 (HIF-1) pathway is a central regulator of cellular response to low oxygen conditions, a hallmark of the tumor microenvironment.[3] The transcriptional activity of HIF-1α is dependent on its interaction with the transcriptional coactivators p300 and CREB-binding protein (CBP).[1][3] Specifically, the C-terminal transactivation domain (C-TAD) of HIF-1α binds to the cysteine/histidine-rich 1 (CH1) domain of p300.[4] The disruption of this protein-protein interaction (PPI) is a validated and highly attractive strategy for the development of novel anticancer therapeutics.[3] Given that benzopyran derivatives have been identified as inhibitors of the HIF-1 pathway, we hypothesize that 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran may exert its potential anticancer effects through the direct inhibition of the p300-HIF-1α interaction.

This guide will use the solution NMR structure of the p300 CH1 domain in complex with the HIF-1α C-TAD (PDB ID: 1L8C) as our protein target.[4] We will computationally model the displacement of the HIF-1α peptide by our small molecule of interest.

The In Silico Workflow: A Multi-faceted Approach to Understanding Molecular Interactions

Our computational investigation will proceed through a logical sequence of steps, each providing a deeper level of insight into the potential binding of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran to the p300 CH1 domain.

Figure 1: A high-level overview of the in silico workflow.

Part I: Ligand and Protein Structure Preparation - The Foundation of Accurate Modeling

The fidelity of any in silico study is fundamentally dependent on the quality of the starting structures. This section details the meticulous preparation of both the ligand and the protein receptor.

Ligand Preparation

The 3D structure of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran is the starting point for our investigation.

Protocol 1: Ligand Structure Acquisition and Preparation

-

Obtain 3D Structure: Download the 3D structure of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran in SDF or MOL2 format from a reputable chemical database such as PubChem or ChemicalBook.[5]

-

Energy Minimization: Employ a force field-based energy minimization to obtain a low-energy conformation of the ligand. This can be performed using software like Avogadro or the PRODRG server. The Generalized Amber Force Field (GAFF) is a suitable choice for small organic molecules.

-

File Format Conversion: Convert the energy-minimized structure to the PDBQT format required by AutoDock Vina. This step involves assigning partial charges (Gasteiger charges are commonly used) and defining rotatable bonds. The AutoDock Tools (ADT) graphical user interface provides a straightforward workflow for this process.[6]

Protein Preparation

We will use the NMR structure of the p300 CH1 domain (PDB ID: 1L8C).[4] This structure is a complex with the HIF-1α C-TAD peptide, which must be removed to create a binding site for our small molecule.

Protocol 2: Protein Structure Preparation for Docking

-

Download PDB Structure: Obtain the PDB file for 1L8C from the RCSB Protein Data Bank.

-

Isolate the Receptor: The PDB file contains an ensemble of NMR structures. For docking, we will select the first model. The file also contains the HIF-1α peptide chain, which needs to be removed. This can be accomplished using a molecular visualization program like PyMOL or UCSF Chimera, or by manually editing the PDB file to remove the ATOM records corresponding to the peptide.

-

Prepare the Protein for Docking:

-

Remove Water Molecules: Water molecules are typically removed from the binding site unless there is strong evidence for their involvement in ligand binding.

-

Add Polar Hydrogens: Hydrogen atoms are often not resolved in experimental structures and must be added computationally. It is crucial to add only polar hydrogens for docking calculations.

-

Assign Charges: Assign Kollman charges to the protein atoms.

-

Convert to PDBQT: Save the prepared protein structure in the PDBQT format. This can be done using AutoDock Tools.[7][8]

-

Part II: Predicting Binding Modes - Molecular Docking with AutoDock Vina

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7][8] We will use AutoDock Vina, a widely used and accurate open-source docking program.

Defining the Binding Site

The accuracy of the docking simulation is critically dependent on the definition of the binding site, which is represented by a 3D grid. The binding of the HIF-1α C-TAD to the p300 CH1 domain occurs in a deep hydrophobic groove.[4] We will define our docking grid box to encompass this groove.

Protocol 3: Molecular Docking with AutoDock Vina

-

Grid Box Definition: Using AutoDock Tools, define a grid box that encompasses the binding site of the HIF-1α peptide on the p300 CH1 domain. The dimensions of the grid box should be sufficient to allow the ligand to rotate freely.

-

Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates and dimensions of the grid box, and the name of the output file.

-

Run AutoDock Vina: Execute AutoDock Vina from the command line, providing the configuration file as input.

-

Analysis of Docking Poses: AutoDock Vina will generate a set of predicted binding poses, each with an associated binding affinity score in kcal/mol. These poses can be visualized and analyzed using PyMOL or UCSF Chimera to identify key interactions such as hydrogen bonds and hydrophobic contacts.[6]

| Parameter | Description | Typical Value |

| receptor | Path to the prepared protein PDBQT file. | p300_prepared.pdbqt |

| ligand | Path to the prepared ligand PDBQT file. | ligand_prepared.pdbqt |

| center_x, center_y, center_z | Coordinates of the center of the grid box. | Determined from the binding site |

| size_x, size_y, size_z | Dimensions of the grid box in Angstroms. | 25 x 25 x 25 |

| out | Name of the output file for docking results. | docking_results.pdbqt |

| exhaustiveness | Controls the thoroughness of the conformational search. | 8 (default) |

| Table 1: Example parameters for an AutoDock Vina configuration file. |